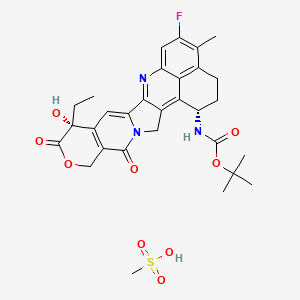
Exatecan intermediate 8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Exatecan intermediate 8 is a chemical compound used as an intermediate in the synthesis of exatecan mesylate, a drug with significant applications in cancer treatment. The compound has the molecular formula C25H26N2O4 and is known for its role in the production of exatecan mesylate, which is a potent inhibitor of DNA topoisomerase I .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Exatecan intermediate 8 is typically synthesized through a series of chemical reactions starting from 3-fluoro-4-methylaniline. The process involves acylation, bromination, and cross-coupling reactions to form intermediate A. Intermediate A then undergoes a rearrangement reaction to form intermediate B, which is further processed to produce exatecan mesylate .
Industrial Production Methods
The industrial production of this compound involves the use of cost-effective starting materials and moderate reaction conditions. The process is designed to be simple and efficient, with high yields suitable for large-scale production. The intermediate is obtained through a series of steps including deprotection, condensation, and hydrolysis reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Exatecan intermediate 8 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
Applications De Recherche Scientifique
Exatecan intermediate 8 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and its potential as a biochemical tool.
Medicine: Primarily used in the synthesis of exatecan mesylate, which is a potent anticancer agent.
Industry: Employed in the large-scale production of pharmaceutical compounds .
Mécanisme D'action
Exatecan intermediate 8 itself does not have significant biological activity, but it is a crucial intermediate in the synthesis of exatecan mesylate. Exatecan mesylate exerts its effects by inhibiting DNA topoisomerase I, an enzyme involved in DNA replication. This inhibition leads to the formation of DNA-topoisomerase I cleavage complexes, resulting in DNA damage and cell death. The molecular targets and pathways involved include the DNA-topoisomerase I complex and the associated DNA damage response pathways .
Comparaison Avec Des Composés Similaires
Exatecan intermediate 8 is unique in its structure and function compared to other similar compounds. Some similar compounds include:
Camptothecin: A natural product with a similar mechanism of action but different chemical structure.
Topotecan: A synthetic derivative of camptothecin with similar anticancer properties.
Irinotecan: Another camptothecin derivative used in cancer treatment.
This compound is distinct due to its specific role in the synthesis of exatecan mesylate, which has shown superior efficacy and reduced side effects compared to other topoisomerase I inhibitors .
Propriétés
Formule moléculaire |
C30H34FN3O9S |
|---|---|
Poids moléculaire |
631.7 g/mol |
Nom IUPAC |
tert-butyl N-[(10R,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate;methanesulfonic acid |
InChI |
InChI=1S/C29H30FN3O6.CH4O3S/c1-6-29(37)17-9-21-24-15(11-33(21)25(34)16(17)12-38-26(29)35)23-19(32-27(36)39-28(3,4)5)8-7-14-13(2)18(30)10-20(31-24)22(14)23;1-5(2,3)4/h9-10,19,37H,6-8,11-12H2,1-5H3,(H,32,36);1H3,(H,2,3,4)/t19-,29+;/m0./s1 |
Clé InChI |
JLWASVCYZXIQGF-PQMJXKCRSA-N |
SMILES isomérique |
CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OC(C)(C)C)O.CS(=O)(=O)O |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OC(C)(C)C)O.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


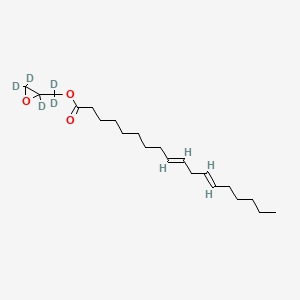
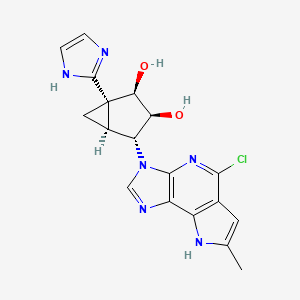
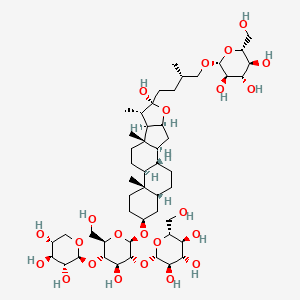
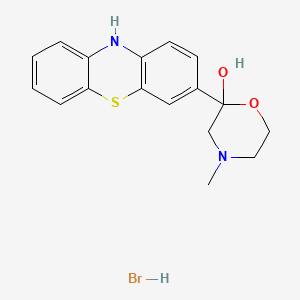
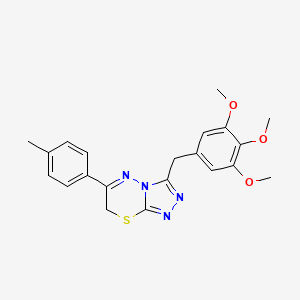

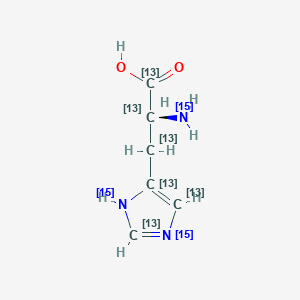
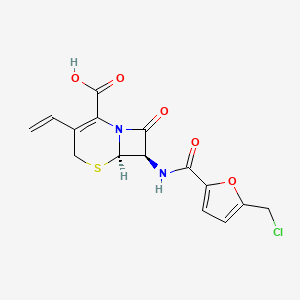
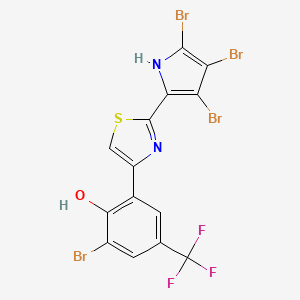
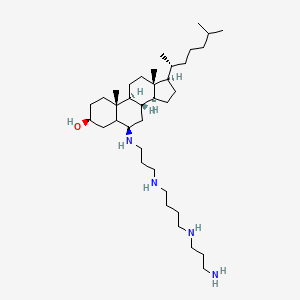
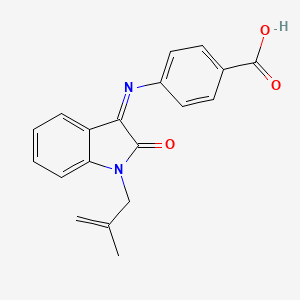
![(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]-N-[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]-4-methylpentanamide](/img/structure/B12374719.png)
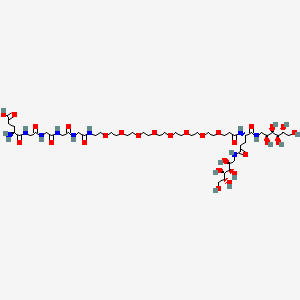
![2-[5-[6-[5-[(2,4-Difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]imidazo[1,2-a]pyridin-3-yl]-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B12374726.png)
